N'-[(4-methylphenyl)methyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-15(2)23(29)26-12-4-5-18-10-11-19(13-20(18)26)25-22(28)21(27)24-14-17-8-6-16(3)7-9-17/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTNLRKLNJSTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N'-[(4-methylphenyl)methyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a synthetic derivative that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of the compound is , indicating a complex structure that includes a tetrahydroquinoline moiety and an ethanediamide group. The presence of the 4-methylphenyl group suggests potential interactions with biological targets, particularly in the central nervous system.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 314.44 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Pharmacological Effects
Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its structure suggests it may interact with dopamine and serotonin receptors, which are crucial in mood regulation and cognitive function.
- Dopamine Transporter Inhibition : Similar compounds have been shown to inhibit dopamine reuptake, potentially increasing dopamine levels in synaptic clefts, which could enhance mood and cognitive functions.
- Serotonin Receptor Modulation : The presence of the tetrahydroquinoline structure may allow for interaction with serotonin receptors, influencing mood and anxiety levels.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that derivatives of tetrahydroquinoline can significantly inhibit dopamine reuptake with IC50 values in the nanomolar range, indicating high potency.
- Animal Models : Behavioral pharmacology studies in rodent models have shown that administration of similar compounds results in increased locomotor activity, suggesting stimulant effects akin to those observed with cocaine but without the addictive properties.
- Clinical Implications : Preliminary studies suggest potential applications in treating disorders such as depression and ADHD due to their dopaminergic activity. However, further clinical trials are needed to establish efficacy and safety profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Key analogs differ primarily in the N'-substituent or modifications to the tetrahydroquinoline core. Below is a comparative analysis based on available
Table 1: Structural and Molecular Comparisons
Key Observations:
N'-Substituent Impact: The p-tolylmethyl group in the target compound introduces aromatic hydrophobicity, which may enhance membrane permeability compared to the cycloheptyl group in BG14904 .
Core Modifications: Derivatives like N-(piperidin-4-yl)-N-phenylpropionamide () replace the tetrahydroquinoline with a tetrahydronaphthalenyl system, altering ring strain and conformational flexibility .
Hypothesized Bioactivity and Target Relevance
- CNS Penetration: The tetrahydroquinoline core and hydrophobic substituents align with compounds targeting neuronal receptors (e.g., serotonin or dopamine receptors) .
- Enzyme Inhibition : The ethanediamide motif is common in protease or kinase inhibitors, where it mimics peptide bonds .
Preparation Methods
Formation of the Tetrahydroquinoline Core
The synthesis begins with the preparation of the 1,2,3,4-tetrahydroquinoline moiety, a critical intermediate. Two primary methods dominate literature reports:
Method A: Reduction of Quinoline Derivatives
Quinoline is hydrogenated under catalytic conditions (e.g., palladium on carbon or Raney nickel) in a hydrogen atmosphere. This step typically achieves 70–85% yield, with reaction times ranging from 12–24 hours at 50–80°C. The reduction selectively saturates the heterocyclic ring while preserving aromatic substituents.
Method B: Cyclization of Aminoalkyl-Substituted Precursors
An alternative approach involves cyclizing γ-aminobutyric acid derivatives or related substrates. For example, 7-nitro-1,2,3,4-tetrahydroquinoline can be synthesized via a Skraup reaction using glycerol, sulfuric acid, and aniline derivatives, followed by nitro-group reduction. This method offers modularity for introducing substituents at the 7-position.
Acylation at the 1-Position
The tetrahydroquinoline intermediate undergoes acylation with 2-methylpropanoyl chloride. Key conditions include:
- Solvent: Dichloromethane or tetrahydrofuran
- Base: Triethylamine or N,N-diisopropylethylamine (DIPEA)
- Temperature: 0–25°C
- Reaction Time: 4–8 hours
The reaction proceeds via nucleophilic acyl substitution, with the secondary amine of tetrahydroquinoline attacking the electrophilic carbonyl carbon of the acyl chloride. Yields for this step typically range from 65–80%.
Amide Coupling at the 7-Position
The final step involves coupling the acylated tetrahydroquinoline with N-[(4-methylphenyl)methyl]oxamic acid. This is achieved using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with hydroxybenzotriazole (HOBt) as an additive to suppress racemization.
Representative Protocol:
- Dissolve 1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) and N-[(4-methylphenyl)methyl]oxamic acid (1.2 equiv) in anhydrous DMF.
- Add EDC (1.5 equiv) and HOBt (1.5 equiv) at 0°C.
- Stir for 12–18 hours at room temperature.
- Quench with aqueous NaHCO₃ and extract with ethyl acetate.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
This step achieves 50–70% yield, with purity >95% confirmed by HPLC.
Optimization Strategies and Challenges
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, THF) enhance the solubility of intermediates but may necessitate higher temperatures for acylation. Non-polar solvents (e.g., dichloromethane) favor milder conditions but risk incomplete dissolution of reactants.
Table 1: Solvent Optimization for Acylation Step
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Dichloromethane | 25 | 78 | 97 |
| THF | 40 | 72 | 95 |
| DMF | 25 | 68 | 93 |
Purification of Intermediates
Crude intermediates often contain residual coupling agents or unreacted starting materials. Patent literature highlights the utility of mixed-solvent recrystallization (e.g., ethanol/water) or chromatographic methods for purification. For example, silica gel chromatography with a hexane/ethyl acetate (3:1) eluent effectively isolates the acylated tetrahydroquinoline precursor.
Structural Characterization
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.21–7.15 (m, 4H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, quinoline-H), 6.62 (s, 1H, NH), 4.42 (s, 2H, CH₂), 3.82–3.75 (m, 2H, tetrahydroquinoline-CH₂), 2.91–2.85 (m, 2H, tetrahydroquinoline-CH₂), 2.34 (s, 3H, Ar-CH₃), 1.98–1.92 (m, 1H, isopropyl-CH), 1.12 (d, J = 6.8 Hz, 6H, isopropyl-CH₃).
- ESI-MS: m/z 394.2 [M+H]⁺ (calculated for C₂₃H₂₇N₃O₃: 393.487).
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms a purity of 98.5% with a retention time of 12.7 minutes.
Q & A
Q. What spectroscopic techniques are essential for characterizing the molecular structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural elucidation. NMR provides detailed information on proton and carbon environments, while MS confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like amides and aromatic rings . For precise stereochemical analysis, X-ray crystallography or computational modeling (e.g., ChemDraw, Gaussian) may supplement these techniques .
Q. Which functional groups in the compound are pharmacologically significant?
The ethanediamide backbone and tetrahydroquinoline core are pivotal. The amide groups enable hydrogen bonding with biological targets, while the tetrahydroquinoline moiety may interact with hydrophobic pockets in enzymes or receptors. Substituents like the 4-methylphenyl group influence lipophilicity and bioavailability .
Advanced Research Questions
Q. How can multi-step synthetic pathways be optimized to enhance yield and purity?
- Stepwise Monitoring : Use HPLC to track intermediates and ensure reaction completion at each stage .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of amide intermediates, while dichloromethane aids in phase separation during workup .
- Catalysis : Employ palladium catalysts for coupling reactions or enzymatic methods for stereoselective steps .
- Purification : Combine column chromatography with recrystallization for high-purity final products .
Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data?
- Benchmarking Methods : Validate density functional theory (DFT) calculations against experimental kinetic data (e.g., UV-Vis monitoring of reaction rates) .
- Solvent Effects : Incorporate solvation models (e.g., COSMO-RS) in simulations to account for solvent interactions not captured in gas-phase computations .
- Error Analysis : Statistically compare computed activation energies with Arrhenius-derived values to identify systematic biases .
Q. How should molecular docking studies be designed to probe biological target interactions?
- Target Selection : Prioritize receptors/enzymes with structural homology to known tetrahydroquinoline-binding proteins (e.g., serotonin or kinase targets) .
- Conformational Sampling : Use molecular dynamics (MD) simulations to generate flexible receptor ensembles, accounting for induced-fit binding .
- Validation : Cross-validate docking poses with mutagenesis data or surface plasmon resonance (SPR) binding affinities .
Q. What methodologies assess the compound’s stability and degradation under varying conditions?
- Forced Degradation Studies : Expose the compound to extreme pH, heat, or light, then analyze degradation products via LC-MS .
- Kinetic Modeling : Apply pseudo-first-order kinetics to predict shelf-life under storage conditions (e.g., -20°C vs. room temperature) .
- Stabilizers : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation to mitigate oxidative or hydrolytic degradation .
Data Contradiction Analysis
Q. How to address conflicting results in receptor binding assays vs. cellular activity assays?
- Off-Target Effects : Perform selectivity profiling using panels of related receptors (e.g., GPCR or kinase arrays) .
- Membrane Permeability : Measure logP values or use Caco-2 cell models to determine if poor cellular uptake explains low activity despite high in vitro binding .
- Metabolite Interference : Identify active metabolites via liver microsome assays and retest activity .
Methodological Tables
| Parameter | Analytical Technique | Key Considerations | References |
|---|---|---|---|
| Purity (>98%) | HPLC with UV/Vis detection | Use C18 columns; optimize mobile phase (ACN:H2O) | |
| Stereochemical Integrity | Chiral HPLC or X-ray diffraction | Compare retention times with enantiomeric standards | |
| Thermal Stability | Differential Scanning Calorimetry (DSC) | Heating rate: 10°C/min under N₂ atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
